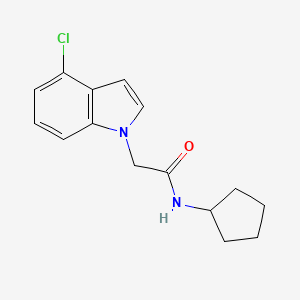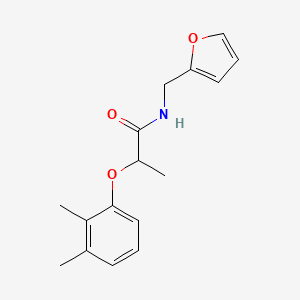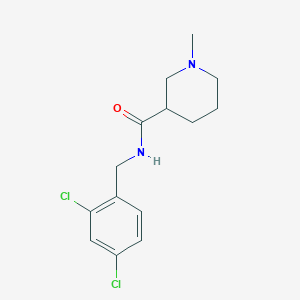
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide
説明
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both indole and tetrazole moieties in its structure suggests that it may exhibit unique biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the indole ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling of Indole and Tetrazole Moieties: The final step involves coupling the indole and tetrazole moieties with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The nitro group, if present, can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Amines.
Substitution: Various substituted benzamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: May be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the tetrazole ring may mimic the structure of carboxylate groups, allowing it to bind to metal ions or other positively charged sites in biological molecules.
類似化合物との比較
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness: N-(1-methyl-1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the combination of indole and tetrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the benzamide group also provides additional sites for chemical modification and potential interactions with biological targets.
特性
IUPAC Name |
N-(1-methylindol-4-yl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-22-10-9-14-15(3-2-4-16(14)22)19-17(24)12-5-7-13(8-6-12)23-11-18-20-21-23/h2-11H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFDOADQCYPEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511549.png)
![1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4511559.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4511570.png)

![2-(2,4-dichlorophenoxy)-N-[(3-methyl-5-isoxazolyl)methyl]acetamide](/img/structure/B4511579.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B4511584.png)
![N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511591.png)
![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4511593.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4511601.png)
![4-[4-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4511623.png)

![2-methyl-N-[3-(morpholin-4-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4511626.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4511633.png)
